
Sabizabulin
Descripción general
Descripción
Sabizabulina es un compuesto químico que pertenece al grupo de los derivados del indol y el imidazol. Fue reportado por primera vez en 2012 por Dalton, Li y Miller . Sabizabulina se está estudiando como un inhibidor mitótico y agente quimioterapéutico, particularmente en el cáncer de próstata metastásico resistente a la castración y las infecciones por SARS-CoV-2 (COVID-19) . Actúa sobre los microtúbulos, un componente del citoesqueleto, y ha mostrado potencial en la inhibición del crecimiento tumoral y la replicación viral .
Métodos De Preparación
La síntesis de Sabizabulina implica varios pasos, comenzando con la preparación de los derivados del indol y el imidazol. Las condiciones de reacción típicamente incluyen el uso de reactivos y catalizadores específicos para facilitar la formación del compuesto deseado. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza de la Sabizabulina a través de condiciones de reacción controladas y procesos de purificación .
Análisis De Reacciones Químicas
Sabizabulina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Sabizabulina puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en Sabizabulina.
Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro, lo que puede alterar las propiedades del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Pharmacokinetics
Sabizabulin is not a substrate of P-glycoprotein, which is significant as overexpression of this protein can lead to resistance against conventional cancer therapies such as taxanes. Its oral bioavailability allows for convenient administration in clinical settings .
Clinical Trials Overview
This compound has been evaluated in multiple clinical trials for its efficacy in treating hospitalized patients with moderate to severe COVID-19 at high risk for acute respiratory distress syndrome (ARDS). A notable Phase 3 trial demonstrated a statistically significant reduction in mortality rates among patients treated with this compound compared to those receiving a placebo.
Key Findings
- Mortality Reduction : The Phase 3 study reported a 55.2% relative reduction in deaths (p=0.0042) among patients treated with this compound .
- Days in ICU : Patients receiving this compound spent 43% fewer days in the intensive care unit compared to the placebo group (p=0.0013) .
- Mechanical Ventilation : There was a 49% relative reduction in days on mechanical ventilation (p=0.0013) .
- Safety Profile : this compound was well tolerated, with lower incidences of adverse events compared to placebo .
Data Summary Table
Endpoint | This compound Group | Placebo Group | Relative Reduction (%) | p-value |
---|---|---|---|---|
Mortality Rate (Day 60) | 20.2% | 45.1% | 55.2% | 0.0042 |
Days in ICU | Reduced by 43% | - | - | 0.0013 |
Days on Mechanical Ventilation | Reduced by 49% | - | - | 0.0013 |
Days in Hospital | Reduced by 26% | - | - | 0.0277 |
Treatment of Castration-Resistant Prostate Cancer
This compound is also being investigated for its potential efficacy against castration-resistant prostate cancer. Initial studies indicate promising outcomes regarding tumor response and safety.
Clinical Insights
In early-phase trials, chronic oral dosing of this compound showed preliminary antitumor activity, suggesting its potential as a viable treatment option for patients with advanced prostate cancer . The favorable safety profile observed supports further investigation into its long-term use.
Case Study: COVID-19 Treatment Efficacy
In a multicenter randomized controlled trial involving 204 patients , the results indicated that this compound significantly improved survival rates among those at high risk for ARDS:
- Patient Demographics : The study included patients aged 40-80 years with moderate to severe COVID-19.
- Treatment Regimen : Participants received either 9 mg of this compound daily or placebo for up to 21 days .
The trial was halted early due to clear efficacy signals, highlighting this compound's potential as a critical intervention during the pandemic .
Case Study: Prostate Cancer Treatment
In ongoing studies focusing on castration-resistant prostate cancer, this compound has demonstrated:
Mecanismo De Acción
Sabizabulina ejerce sus efectos al unirse al sitio de unión de la colchicina en la subunidad beta de la tubulina y un sitio novedoso en la subunidad alfa. Esta unión provoca la despolimerización de los microtúbulos e impide su polimerización . Al inhibir la formación del huso mitótico, Sabizabulina inhibe directamente la mitosis de las células tumorales y las células endoteliales que intentan formar nuevos vasos sanguíneos . Además, inhibe el transporte de partículas virales, incluido el SARS-CoV-2, y la liberación de citocinas proinflamatorias .
Comparación Con Compuestos Similares
Sabizabulina es única en comparación con otros compuestos similares debido a sus actividades antivirales y antiinflamatorias duales. Los compuestos similares incluyen:
Paclitaxel: Un agente quimioterapéutico ampliamente utilizado que también se dirige a los microtúbulos pero tiene diferentes sitios de unión y mecanismos de acción.
Colchicina: Otro inhibidor de los microtúbulos con un sitio de unión y aplicaciones clínicas diferentes.
Docetaxel: Similar al paclitaxel, se dirige a los microtúbulos pero tiene diferentes propiedades farmacocinéticas.
La biodisponibilidad oral de Sabizabulina y su capacidad para superar la resistencia mediada por la glicoproteína P la convierten en una alternativa prometedora a estos compuestos .
Actividad Biológica
Sabizabulin, an orally bioavailable compound, has emerged as a significant agent in the treatment of various conditions, particularly in oncology and infectious diseases like COVID-19. Its primary mechanism involves disrupting microtubule dynamics, which is crucial for cell division and intracellular transport. This article delves into the biological activity of this compound, focusing on its efficacy in cancer treatment and its role in managing severe COVID-19.
This compound targets the colchicine binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption affects both rapidly dividing cancer cells and viral replication processes, making it a dual-action agent with anti-cancer and antiviral properties.
Key Mechanisms:
- Microtubule Disruption : Prevents mitotic spindle formation, leading to cell cycle arrest.
- Anti-inflammatory Effects : Reduces cytokine production, thereby mitigating inflammatory responses associated with viral infections.
Clinical Efficacy in Cancer Treatment
Recent studies have highlighted this compound's potential as an alternative to traditional taxanes in treating HER2+ breast cancer. The compound has demonstrated potent anti-proliferative effects with low nanomolar IC50 values.
In Vitro Studies
- Cell Lines : this compound was tested on HER2+ breast cancer cell lines (e.g., BT474, SKBR3).
- Results :
- IC50 values ranged from 8 to 9 nM.
- Induced apoptosis as evidenced by PARP and caspase-3 cleavage.
- Inhibited colony formation significantly compared to control groups.
In Vivo Studies
- Xenograft Models : this compound showed substantial tumor growth inhibition in both ER+/PR+/HER2+ and HER2+ metastatic patient-derived xenograft models.
- Efficacy Comparison : Comparable anti-metastatic efficacy to paclitaxel but with lower toxicity and favorable oral bioavailability .
Clinical Trials for COVID-19
This compound has also been evaluated for its effectiveness in treating hospitalized patients with moderate to severe COVID-19. A Phase 3 clinical trial demonstrated significant reductions in mortality rates among patients treated with this compound compared to those receiving placebo.
Phase 3 Trial Results
- Population : High-risk hospitalized adults.
- Primary Endpoint : 55.2% reduction in deaths (20.2% mortality in this compound group vs. 45.1% in placebo).
- Secondary Endpoints :
- 43% reduction in ICU days.
- 49% reduction in days on mechanical ventilation.
- 26% reduction in overall hospital stay.
- Safety Profile : this compound was well tolerated, with fewer adverse events compared to placebo .
Summary of Findings
Study Type | Condition | Key Findings |
---|---|---|
In Vitro | Breast Cancer | Low nanomolar IC50; induces apoptosis |
In Vivo | Breast Cancer | Significant tumor growth inhibition |
Phase 3 Trial | COVID-19 | 55.2% reduction in mortality; favorable safety |
Propiedades
IUPAC Name |
[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGVHOVEXMOLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332881-26-1 | |
Record name | Sabizabulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332881261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sabizabulin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L1JX37J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.